![molecular formula C17H17NO3 B1442099 Fmoc-n-ethyl-hydroxylamine CAS No. 1820604-77-0](/img/structure/B1442099.png)
Fmoc-n-ethyl-hydroxylamine
Overview
Description
“Fmoc-n-ethyl-hydroxylamine” is a chemical compound with the molecular formula C17H17NO3 and a molecular weight of 283.30 . It is used in the field of peptide synthesis .
Molecular Structure Analysis
The molecular structure of Fmoc-n-ethyl-hydroxylamine involves a fluorenylmethoxycarbonyl (Fmoc) group attached to an ethyl-hydroxylamine . The Fmoc group is a base-labile protecting group used in organic synthesis .
Chemical Reactions Analysis
Fmoc-n-ethyl-hydroxylamine, like other Fmoc-protected compounds, is involved in various chemical reactions. For instance, it has been used in the derivatization of alkyl amines . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Physical And Chemical Properties Analysis
Fmoc-n-ethyl-hydroxylamine is a solid compound . The fluorenyl group in the Fmoc-n-ethyl-hydroxylamine has a strong absorbance in the ultraviolet region .
Scientific Research Applications
Synthesis of Hydroxamic Acids
The compound N-Fmoc-hydroxylamine has facilitated the creation of a high loading, acid-labile solid-phase resin bearing a hydroxylamine linker. This novel N-Fmoc-aminooxy-2-chlorotrityl polystyrene has shown generic utility for constructing hydroxamic acids, including peptidyl hydroxamic acids, which are crucial in the synthesis of molecules with potential therapeutic applications (Mellor, Chan, & Mcguire, 1997).
Analytical Applications
Fmoc-n-ethyl-hydroxylamine derivatives, such as 9-fluorenylmethylchloroformate (FMOC-Cl), have been employed in the selective determination of secondary amino acids. This method involves pre-column derivatization and reversed-phase high-performance liquid chromatography, allowing the detection of hydroxyproline, sarcosine, and proline at low femtomole ranges. This technique has been successfully applied to physiological fluids and seawater samples, demonstrating its versatility and sensitivity in analytical chemistry (Einarsson, 1985).
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derivable from Fmoc-n-ethyl-hydroxylamine, is effective in protecting hydroxy-groups in conjunction with various acid- and base-labile protecting groups. Its removal is conveniently achieved with triethylamine in dry pyridine solution, leaving other base-labile protecting groups intact. This property is particularly useful in the synthesis of complex organic molecules, including nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).
Fabrication of Functional Materials
Fmoc-modified amino acids and short peptides, inspired by Fmoc-n-ethyl-hydroxylamine chemistry, serve as simple bio-inspired building blocks for the fabrication of functional materials. These compounds exhibit significant self-assembly features and have applications in cell cultivation, bio-templating, optical devices, drug delivery, catalytic processes, therapeutic, and antibiotic properties. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, highlighting the compound's importance in the development of new materials (Tao, Levin, Adler‐Abramovich, & Gazit, 2016).
Mechanism of Action
The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS). Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Safety and Hazards
Future Directions
The use of Fmoc-n-ethyl-hydroxylamine and other Fmoc-protected amino acids in biomedical research and industry is growing, with a focus on the design and development of novel effective hydrogelators, biomaterials, or therapeutics . There is also ongoing research into improving the synthesis and deprotection processes of Fmoc-protected amino acids .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-ethyl-N-hydroxycarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-18(20)17(19)21-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16,20H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBJENWMKDBHRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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